REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]([Cl:10])=[C:8]([Cl:11])[CH:7]=[C:6]([N+:12]([O-])=O)[C:5]=1[CH3:15])([O-])=O.N1CCOCC1>[Pt]>[NH2:1][C:4]1[C:9]([Cl:10])=[C:8]([Cl:11])[CH:7]=[C:6]([NH2:12])[C:5]=1[CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=CC(=C1Cl)Cl)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |